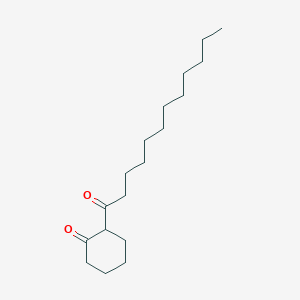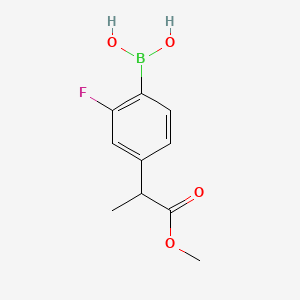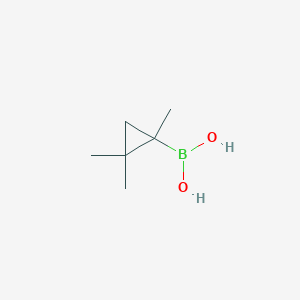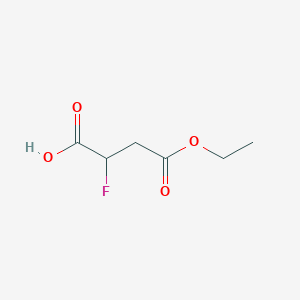
S-2-Pyridyl 3-oxo-4-aza-5Alpha-androst-1-ene-17Beta-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-2-Pyridyl 3-oxo-4-aza-5Alpha-androst-1-ene-17Beta-carbothioate: is a synthetic compound with a complex structure that includes a pyridyl group, an aza-steroid backbone, and a carbothioate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-2-Pyridyl 3-oxo-4-aza-5Alpha-androst-1-ene-17Beta-carbothioate typically involves multiple steps, including oxidation, ammoniumation, dehydration, and dehydrogenation. One common starting material is 4-androstene-3,17-dione, which undergoes a series of chemical transformations to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: S-2-Pyridyl 3-oxo-4-aza-5Alpha-androst-1-ene-17Beta-carbothioate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, S-2-Pyridyl 3-oxo-4-aza-5Alpha-androst-1-ene-17Beta-carbothioate is used as an intermediate in the synthesis of other complex molecules. Its unique structure makes it a valuable building block for the development of new compounds .
Biology and Medicine: It is being investigated for its ability to inhibit specific enzymes involved in disease processes, making it a candidate for drug development .
Industry: In industry, this compound is used in the production of pharmaceuticals and other fine chemicals. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of S-2-Pyridyl 3-oxo-4-aza-5Alpha-androst-1-ene-17Beta-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can disrupt metabolic pathways and affect cellular processes .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylate: A related compound with a similar structure but different functional groups.
3-Oxo-4-aza-5alpha-androst-1-ene-17beta-(N-tert-butylcarboxamide): Another similar compound used in the synthesis of finasteride.
Uniqueness: S-2-Pyridyl 3-oxo-4-aza-5Alpha-androst-1-ene-17Beta-carbothioate is unique due to its combination of a pyridyl group and a carbothioate functional group. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C24H30N2O2S |
|---|---|
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
S-pyridin-2-yl (1S,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbothioate |
InChI |
InChI=1S/C24H30N2O2S/c1-23-12-10-17-15(6-9-19-24(17,2)13-11-20(27)26-19)16(23)7-8-18(23)22(28)29-21-5-3-4-14-25-21/h3-5,11,13-19H,6-10,12H2,1-2H3,(H,26,27)/t15-,16-,17?,18+,19+,23-,24+/m0/s1 |
InChI-Schlüssel |
FOOJBYZHQBYLFU-LOKVVRHBSA-N |
Isomerische SMILES |
C[C@]12CCC3[C@H]([C@@H]1CC[C@@H]2C(=O)SC4=CC=CC=N4)CC[C@@H]5[C@@]3(C=CC(=O)N5)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2C(=O)SC4=CC=CC=N4)CCC5C3(C=CC(=O)N5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Morpholin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13452152.png)


![2-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid](/img/structure/B13452170.png)
![Methyl[(2,3,5,6-tetrafluorophenyl)methyl]amine hydrochloride](/img/structure/B13452187.png)
![(2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine](/img/structure/B13452188.png)

![Tert-butyl (4r)-6-carbamoyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13452202.png)

![6',7'-dihydro-4'H-spiro[cyclobutane-1,5'-thieno[3,2-b]pyridine] hydrochloride](/img/structure/B13452204.png)
![(2R)-2-bromo-N-[5-(2,4-difluorophenoxy)pyrazin-2-yl]propanamide](/img/structure/B13452212.png)

![tert-butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate](/img/structure/B13452224.png)
![1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene-10-carboxylic acid](/img/structure/B13452236.png)
